5,6,7,8,9,10-Hexahydrocycloocta[b]pyridine
Description
Overview of Pyridine-Fused Medium-Ring Heterocycles in Synthetic Chemistry
Pyridine-fused heterocycles are compounds in which a pyridine (B92270) ring shares one or more bonds with another carbocyclic or heterocyclic ring. ias.ac.in This fusion creates rigid, often planar structures that can interact effectively with biological targets like enzymes and receptors. ias.ac.in The stability and reactivity of these fused systems are influenced by the nature of the adjoining ring. ias.ac.in When the pyridine ring is fused to a medium-sized ring (containing eight to eleven atoms), such as the cyclooctane (B165968) ring in the titular compound, it creates a unique molecular framework that combines the rigidity of the aromatic pyridine with the conformational flexibility of the larger saturated ring.
These frameworks are vital in medicinal chemistry and material sciences. ias.ac.in The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which are crucial for molecular interactions with biological systems. nih.gov The fusion of heterocyclic rings can lead to enhanced biological activity and improved electronic properties compared to their non-fused counterparts. ias.ac.in Consequently, pyridine-fused systems are explored for a wide range of therapeutic applications, including anticancer, antibacterial, antiviral, and anti-inflammatory agents. researcher.liferesearchgate.netresearchgate.netnih.gov The synthesis of these complex molecules, however, can be challenging, often requiring multi-step reaction sequences to construct the fused-ring system with the desired substitution patterns. ontosight.aiorganic-chemistry.org
Significance of the 5,6,7,8,9,10-Hexahydrocycloocta[b]pyridine Core Structure
The this compound core structure represents a specific example of a pyridine-fused medium-ring heterocycle. It consists of a pyridine ring fused to a saturated eight-membered cyclooctane ring. This particular combination imparts a distinct three-dimensional geometry that is of significant interest in medicinal chemistry. The aromatic pyridine portion provides a rigid anchor for interaction with biological targets, while the flexible hexahydrocycloocta moiety allows the molecule to adopt various spatial conformations, potentially enabling a better fit into the binding sites of proteins.
The significance of this core structure lies primarily in its role as a versatile scaffold for the development of new chemical entities. Researchers utilize this framework to synthesize a variety of derivatives by adding different functional groups at various positions on the ring system. guidechem.com The existence of numerous analogues, such as chloro, fluoro-phenyl, hydroxy, and amine-substituted derivatives, underscores its importance as a foundational structure in the exploration of new chemical space for potential therapeutic agents. hsppharma.comechemi.combldpharm.com
Below is a data table summarizing the key chemical properties of the parent compound, this compound.
| Property | Value |
| CAS Number | 28712-60-9 |
| Molecular Formula | C₁₁H₁₅N |
| Molecular Weight | 161.248 g/mol |
| Monoisotopic Mass | 161.120449483 g/mol |
| Topological Polar Surface Area | 12.9 Ų |
| Heavy Atom Count | 12 |
This data is compiled from chemical databases. guidechem.com
Current Research Landscape and Knowledge Gaps Pertaining to the Compound
The current research landscape involving the this compound scaffold is primarily focused on the synthesis and investigation of its derivatives. guidechem.com A survey of available literature and chemical catalogs reveals a range of substituted analogues designed for potential applications in various fields, particularly pharmaceuticals. hsppharma.com These derivatives include compounds with modifications aimed at altering their physicochemical properties and biological activities, such as 4-(4-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one and 2-Chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine. hsppharma.com This indicates an active interest in exploring the chemical space around this core structure to identify novel compounds with desirable properties.
Despite the clear utility of the this compound framework as a synthetic building block, a significant knowledge gap exists regarding the parent compound itself. There is a lack of comprehensive published studies focusing specifically on the biological activity, detailed chemical reactivity, and potential applications of the unsubstituted this compound. Most of the available information pertains to its role as a precursor or a reference structure. guidechem.com
Future research could, therefore, be directed towards a more thorough characterization of the fundamental properties of the parent compound. Such studies would provide a valuable baseline for understanding the structure-activity relationships of its more complex derivatives and could potentially uncover new applications for this heterocyclic system. Elucidating the inherent chemical and biological profile of the core structure would fill a critical gap in the current body of knowledge and could guide the more rational design of future analogues.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,6,7,8,9,10-hexahydrocycloocta[b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-2-4-8-11-10(6-3-1)7-5-9-12-11/h5,7,9H,1-4,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXXDEJQLTXXJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60182871 | |
| Record name | 5,6,7,8,9,10-Hexahydrocycloocta(b)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60182871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28712-60-9 | |
| Record name | 5,6,7,8,9,10-Hexahydrocycloocta[b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28712-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,7,8,9,10-Hexahydrocycloocta(b)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028712609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6,7,8,9,10-Hexahydrocycloocta(b)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60182871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6,7,8,9,10-hexahydrocycloocta[b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Reaction Development of 5,6,7,8,9,10 Hexahydrocycloocta B Pyridine
Convergent and Divergent Synthetic Routes to the Core Scaffold
The construction of the 5,6,7,8,9,10-hexahydrocycloocta[b]pyridine core can be achieved through various synthetic strategies, including both convergent and divergent approaches. These methods often involve the formation of the pyridine (B92270) ring fused to the cyclooctane (B165968) moiety.
One-Pot Synthetic Approaches to Substituted Hexahydrocycloocta[b]pyridine-3-carbonitrile Derivatives
One-pot multicomponent reactions represent an efficient strategy for the synthesis of complex molecules like substituted hexahydrocycloocta[b]pyridine-3-carbonitriles from simple starting materials in a single synthetic operation. These reactions are highly atom-economical and can lead to the rapid generation of molecular diversity.
A notable example is the synthesis of 2-methoxy-4-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile. nih.gov This reaction involves the condensation of appropriate precursors in a one-pot fashion, leading to the formation of the desired product. The reaction mixture is typically heated under reflux for a few hours, and upon completion, the product is isolated and purified using standard techniques like column chromatography. nih.gov The yield for this particular derivative was reported to be 71%. nih.gov
| Reagents/Conditions | Product | Yield (%) | Reference |
| Cyclooctanone (B32682), 2-methoxybenzaldehyde, malononitrile (B47326), methanol, lithium ethoxide, reflux | 2-Methoxy-4-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile | 71 | nih.gov |
One-pot syntheses of various pyridine derivatives, including those with a nitrile group at the 3-position, have been extensively studied. nih.gov These methods often utilize a mixture of an aldehyde, a ketone or a compound with an active methylene (B1212753) group, and a nitrogen source like ammonium (B1175870) acetate. nih.gov The reaction conditions can be varied, including the use of conventional heating or microwave irradiation to promote the reaction. nih.gov
Cyclization Reactions Employing Cyclooctanone as a Key Starting Material
Cyclooctanone is a crucial and readily available starting material for the synthesis of the this compound core. Its cyclic ketone functionality allows for its participation in various cyclization reactions to form the fused pyridine ring.
In the synthesis of substituted hexahydrocycloocta[b]pyridine-3-carbonitrile derivatives, cyclooctanone serves as the foundational eight-membered ring upon which the pyridine ring is constructed. For instance, in the synthesis of 2-methoxy-4-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile, cyclooctanone is reacted with an aromatic aldehyde and malononitrile in the presence of a base. nih.gov This reaction proceeds through a series of condensation and cyclization steps to yield the final fused heterocyclic product. The cyclooctane ring in the resulting molecule often adopts a stable conformation, such as a twisted boat-chair conformation. nih.gov
Metal-Catalyzed and Organocatalytic Cyclization Strategies
Both metal-catalyzed and organocatalytic methods have been developed for the synthesis of pyridine and its fused derivatives, offering mild and efficient alternatives to traditional methods.
Metal-Catalyzed Cyclization: Transition metal catalysts have been employed in a variety of reactions to construct pyridine rings. researchgate.netnih.govrsc.org For instance, manganese catalysis has been utilized for the oxidation of a CH2 group adjacent to a pyridine moiety in a related cyclopentanopyridine system, suggesting the potential for similar strategies in the synthesis of oxidized derivatives of hexahydrocycloocta[b]pyridine. rsc.org Cobalt complexes have also been used in the cyclotrimerization of acetylenes and nitriles to form substituted pyridines. researchgate.net While direct examples for the synthesis of this compound via these specific metal-catalyzed methods are not extensively documented, the principles are applicable to the construction of the pyridine ring in this fused system.
Organocatalytic Cyclization: Organocatalysis has emerged as a powerful tool in organic synthesis, providing a green and metal-free alternative for the construction of heterocyclic compounds. An organocatalytic, regioselective, modified Guareschi-Thorpe type protocol has been reported for the synthesis of 5,6,7,8-tetrahydroquinolines and other alicyclic[b]-fused pyridines using Chitosan as a heterogeneous catalyst. nih.gov This approach, which involves an imine-enamine cascade, demonstrates the potential of organocatalysis in the synthesis of fused pyridine systems and could be adapted for the synthesis of this compound derivatives. nih.gov
Regioselective and Stereoselective Synthetic Pathways
Controlling regioselectivity and stereoselectivity is a critical aspect of synthesizing complex molecules with defined three-dimensional structures.
Regioselective Pathways: The regioselectivity in the synthesis of substituted pyridines can often be controlled by the choice of starting materials and reaction conditions. For example, in the synthesis of substituted pyrazoles, a related heterocyclic system, high regioselectivity has been achieved by using aprotic solvents with strong dipole moments. organic-chemistry.org Similar principles could be applied to direct the position of substituents on the this compound core. The functionalization of fused bicyclic N-heterocycles using organometallic reagents has also been shown to proceed with high regioselectivity, which is influenced by the nature of the metal and the directing groups on the substrate. researchgate.netuni-muenchen.de
Stereoselective Pathways: The development of stereoselective methods for the synthesis of this compound derivatives is an important area of research, particularly for the synthesis of chiral molecules with potential biological activity. While specific examples for the stereoselective synthesis of this particular heterocyclic system are not widely reported, general strategies for the stereoselective synthesis of related tetrahydropyridines have been developed. nih.gov These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. For instance, a stereoselective, metal-free ring-expansion of monocyclopropanated pyrroles has been developed to produce highly functionalized tetrahydropyridines. nih.gov
Green Chemistry Principles in the Synthesis of this compound Derivatives
The application of green chemistry principles to the synthesis of this compound and its derivatives is aimed at developing more environmentally benign and sustainable synthetic processes.
Key green chemistry approaches that can be applied include:
One-pot reactions: As discussed in section 2.1.1, one-pot multicomponent reactions are inherently greener as they reduce the number of synthetic steps, minimize waste, and save time and energy. nih.gov
Use of greener solvents: The use of water or ethanol (B145695) as a reaction solvent, as seen in some pyridine syntheses, is a greener alternative to hazardous organic solvents. nih.govrsc.org
Catalysis: The use of catalysts, both metal-based and organocatalytic, is a cornerstone of green chemistry as it allows for reactions to proceed under milder conditions with higher efficiency and selectivity, reducing energy consumption and by-product formation. rsc.orgnih.govresearchgate.net
Microwave-assisted synthesis: Microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of pyridine derivatives, often leading to cleaner reactions and reduced energy consumption compared to conventional heating. nih.gov
| Green Chemistry Approach | Benefit | Reference |
| One-pot multicomponent reaction | Reduced steps, less waste | nih.gov |
| Microwave irradiation | Faster reaction, higher yield | nih.gov |
| Use of water as solvent | Environmentally benign | rsc.org |
| Heterogeneous catalysis | Easy catalyst recovery and reuse | nih.govresearchgate.net |
Derivatization and Functionalization Strategies of the this compound Core
The derivatization and functionalization of the this compound core are essential for exploring the structure-activity relationships of its derivatives and for developing new compounds with specific properties.
The pyridine ring is susceptible to various functionalization reactions. Metal-catalyzed cross-coupling reactions are powerful tools for introducing a wide range of substituents onto the pyridine ring. beilstein-journals.org Furthermore, the functionalization of related fused bicyclic N-heterocycles has been achieved with high regioselectivity using organometallic reagents like Grignard reagents and organozinc compounds. researchgate.netuni-muenchen.de These methods allow for the introduction of various functional groups at specific positions of the heterocyclic core.
In a related system, an approach to 5-substituted 6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepines has been described, which involves the cyclization of a functionalized pyridine derivative. researchgate.net This demonstrates how a pre-functionalized pyridine can be used to construct a more complex fused system, a strategy that could be applied to the derivatization of the hexahydrocycloocta[b]pyridine core. The synthesis of a carbonitrile derivative of a related hexahydrobenzo researchgate.netnih.govcyclohepta[1,2,3-cd]thieno[3,2-c]pyridine has also been reported, showcasing another avenue for functionalization. researchgate.net
Modifications on the Pyridine Moiety
The pyridine ring in this compound is the primary site for electronic modifications through electrophilic and nucleophilic substitution reactions. These reactions allow for the introduction of a wide array of functional groups, thereby tuning the electronic properties and biological activity of the molecule.
The pyridine nucleus is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iqquimicaorganica.org This deactivation is further enhanced in acidic media where the nitrogen atom becomes protonated, forming a pyridinium (B92312) ion which significantly withdraws electron density from the ring. uoanbar.edu.iq Consequently, electrophilic substitution on the this compound core requires forcing conditions.
Substitution typically occurs at the C3 and C5 positions (meta to the nitrogen atom), as the intermediates of attack at these positions are more stable than those at C2, C4, or C6 (ortho and para to the nitrogen). quimicaorganica.orgvaia.com
Nitration: The introduction of a nitro group onto the pyridine ring can be achieved using strong nitrating agents under vigorous conditions. The resulting nitro-derivatives serve as versatile intermediates for further transformations, such as reduction to amino groups.
Halogenation: Direct halogenation of the pyridine ring requires high temperatures and often results in a mixture of products. More controlled halogenation can be achieved through the use of pyridine N-oxides, which activate the ring towards electrophilic attack. youtube.com
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are generally not feasible on the pyridine ring of this compound. The Lewis acid catalysts used in these reactions tend to coordinate with the basic nitrogen atom, leading to further deactivation of the ring. quimicaorganica.org
| Reaction | Reagents and Conditions | Typical Position of Substitution |
| Nitration | Fuming H₂SO₄/HNO₃, high temperature | C3 |
| Bromination | Br₂ at high temperature | C3, C5 |
| Chlorination | Cl₂ at high temperature | C3, C5 |
In contrast to its resistance to electrophilic attack, the pyridine ring is highly susceptible to nucleophilic substitution, particularly at the C2 and C4 positions (ortho and para to the nitrogen). uoanbar.edu.iqquimicaorganica.org This is due to the electron-deficient nature of these positions. The presence of a good leaving group, such as a halide, is typically required for these reactions to proceed efficiently.
The Chichibabin reaction, which involves the direct amination of the pyridine ring using sodium amide, is a classic example of nucleophilic substitution on an unactivated pyridine ring. youtube.com This reaction would be expected to yield 2-amino-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine.
Research has demonstrated the synthesis of various substituted hexahydrocycloocta[b]pyridines, highlighting the utility of nucleophilic substitution. For instance, derivatives with methoxy (B1213986), ethoxy, and phenyl groups have been prepared, often starting from a halogenated precursor. nih.govjmolbiochem.com
| Reaction | Reagents | Typical Position of Substitution |
| Amination (Chichibabin) | NaNH₂ in liquid NH₃ | C2 |
| Alkoxylation | NaOR (where R is alkyl) on a 2- or 4-halopyridine | C2, C4 |
| Phenylation | Phenylboronic acid with a palladium catalyst on a 2- or 4-halopyridine | C2, C4 |
Functionalization of the Cyclooctane Ring
The saturated cyclooctane ring of this compound offers opportunities for the introduction of functional groups through reactions typical of cycloalkanes. The positions adjacent to the fused pyridine ring (C5 and C10) are benzylic-like and thus exhibit enhanced reactivity.
Oxidation of the C5 or C10 positions can lead to the formation of carbonyl groups, providing a handle for further synthetic manipulations. Such ketones can serve as precursors for the introduction of a variety of functional groups via reactions such as aldol (B89426) condensations, Grignard reactions, or reductive aminations.
While specific studies on the direct functionalization of the cyclooctane ring of this particular heterocyclic system are not extensively documented, general methods for cycloalkane functionalization can be applied. These include free-radical halogenation, which would likely show some selectivity for the benzylic-like positions, and catalytic C-H activation/functionalization, an area of growing importance in organic synthesis.
Introduction of Pendant Groups and Heterocyclic Fusions
The introduction of pendant groups and the fusion of additional heterocyclic rings to the this compound scaffold significantly expands its structural diversity and potential for biological activity.
Pendant groups can be introduced at various positions on both the pyridine and cyclooctane rings. As previously mentioned, nucleophilic substitution on the pyridine ring is a common strategy for introducing aryl and alkoxy groups. nih.govjmolbiochem.com The synthesis of derivatives such as 2-methoxy-4-(4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile and 2-ethoxy-4-(3-nitrophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile showcases the attachment of multiple pendant groups. nih.gov
The fusion of additional heterocyclic rings to the this compound core can be achieved by constructing the new ring onto the existing scaffold.
Pyrazolo[fused]pyridines: Pyrazoles can be fused to the pyridine ring, for example, by reacting a hydrazine (B178648) with a diketone precursor derived from the hexahydrocycloocta[b]pyridine core. The synthesis of pyrazolo[3,4-b]pyridines is well-established and often involves the cyclization of an aminopyrazole with a β-dicarbonyl compound or an α,β-unsaturated ketone. mdpi.comnih.govresearchgate.net This methodology can be adapted to the hexahydrocycloocta[b]pyridine system.
Oxazolo[fused]pyridines: Similarly, oxazole (B20620) rings can be fused to the pyridine moiety. A common synthetic route to oxazolo[5,4-d]pyrimidines, which are structurally related, involves the cyclization of a 5-aminooxazole-4-carbonitrile (B1331464) with an appropriate reagent. nih.gov By analogy, an appropriately functionalized hexahydrocycloocta[b]pyridine could serve as the starting material for the construction of an oxazolo-fused derivative.
The development of these synthetic strategies allows for the creation of a wide range of novel compounds based on the this compound scaffold, opening avenues for the exploration of their chemical and biological properties.
Advanced Structural Elucidation and Conformational Analysis of 5,6,7,8,9,10 Hexahydrocycloocta B Pyridine
Single Crystal X-ray Diffraction Studies of 5,6,7,8,9,10-Hexahydrocycloocta[b]pyridine Derivatives
Single-crystal X-ray diffraction (SCXRD) is an unparalleled technique for the unambiguous determination of molecular structures in the solid state. nih.gov It provides precise coordinates of atoms within a crystal lattice, allowing for detailed analysis of the molecule's geometry and the interactions governing its packing. researchgate.net
Crystal System and Space Group Determination
The crystal structure of 2-methoxy-4-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile, a representative derivative, has been determined through SCXRD. nih.govchemrxiv.org The analysis revealed that this compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. nih.gov The specific crystallographic parameters are detailed in the table below.
Studies on other derivatives, such as 2-methoxy-4-(4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile and 2-ethoxy-4-(3-nitrophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile, also show crystallization in the monoclinic system, indicating this may be a common packing preference for this class of compounds. acs.org
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₀H₂₂N₂O₂ |
| Formula Weight (Mᵣ) | 322.40 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.1652 (10) |
| b (Å) | 11.4205 (9) |
| c (Å) | 14.8540 (11) |
| β (°) | 111.763 (2) |
| Volume (V) (ų) | 1759.1 (2) |
| Z (Formula units/cell) | 4 |
| Temperature (K) | 293 |
Detailed Bond Lengths, Bond Angles, and Dihedral Angles
The precise measurement of molecular geometry from SCXRD data allows for a deep understanding of electronic and steric effects. In 2-methoxy-4-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile, the central pyridine (B92270) ring is essentially planar. nih.gov The bond lengths within the pyridine ring suggest delocalization of π-electrons. chemrxiv.org A key structural feature is the orientation of the substituent groups relative to the core. The phenyl ring at position 4 is oriented in a pseudo-axial position with respect to the fused system. nih.gov The dihedral angle between the mean plane of this phenyl ring and the pyridine ring is a significant 76.32 (8)°. nih.govchemrxiv.org This twisted orientation minimizes steric hindrance between the two aromatic systems.
| Measurement | Atoms | Value |
|---|---|---|
| Bond Length (Å) | N1–C11 | 1.354 (3) Å |
| N1–C10 | 1.314 (3) Å | |
| Bond Angle (°) | N1–C11–C10 | 123.46 (2)° |
| C10–C12≡N2 | 178.27 (1)° | |
| Dihedral Angle (°) | Pyridine Ring Plane – Phenyl Ring Plane | 76.32 (8)° |
Analysis of Molecular Packing and Intermolecular Interactions (e.g., C-H···π, π···π, C-H···O/N)
The way molecules arrange themselves in a crystal is dictated by a network of non-covalent intermolecular interactions. nih.gov In the crystal structure of 2-methoxy-4-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile, weak C–H···π interactions are the primary force directing the supramolecular assembly. nih.gov These interactions occur between a hydrogen atom of one molecule and the electron-rich π-system of the pyridine ring on an adjacent, inversion-related molecule. nih.govchemrxiv.org This specific interaction results in the formation of linear double chains that propagate along the b-axis of the crystal. nih.gov
In contrast, studies on other derivatives show how simple changes in substituents can dramatically alter the packing motif. acs.org For instance, in derivatives containing nitrile and methoxy (B1213986) or nitro groups, the dominant interactions are C–H···N and C–H···O hydrogen bonds. acs.org
In one derivative, a C–H···N interaction links molecules into a one-dimensional chain. acs.org
In another, two distinct C–H···N interactions, along with a weak C–H···O interaction, create a more complex two-dimensional network. acs.org
These findings demonstrate that the supramolecular architecture of hexahydrocycloocta[b]pyridine derivatives is highly tunable, with interactions ranging from weaker C–H···π forces to stronger, more directional hydrogen bonds. acs.orgresearchgate.net
| Derivative Type | Interaction Type | Resulting Supramolecular Motif | Source |
|---|---|---|---|
| 2-methoxy-4-(2-methoxyphenyl) derivative | C–H···π | Linear double chains | nih.gov |
| 2-methoxy-4-(4-methoxyphenyl) derivative | C–H···N | One-dimensional chain | acs.org |
| 2-ethoxy-4-(3-nitrophenyl) derivative | C–H···N, C–H···O | Two-dimensional network | acs.org |
Conformational Analysis of the Fused Cyclooctane (B165968) Ring
Cyclooctane is known for its conformational complexity, with many possible forms of comparable energy. nih.gov The most stable conformation for the parent cycloalkane is the boat-chair. nih.gov Fusing the cyclooctane ring to the rigid pyridine system significantly influences its conformational landscape.
Identification of Stable Conformers (e.g., Twisted Boat-Chair Conformation)
For derivatives of this compound, X-ray diffraction studies have consistently identified the conformation of the eight-membered cyclooctane ring. nih.gov The observed stable conformer is a twisted boat-chair conformation . nih.govchemrxiv.org This conformation represents the lowest energy state for the fused ring system in the solid state, balancing the various strains inherent in the medium-sized ring.
Puckering Parameters and Conformational Dynamics
To provide a precise, quantitative description of the ring's shape, Cremer-Pople puckering parameters are used. These parameters, derived from the deviation of atoms from a mean plane, describe the exact nature and extent of the ring's non-planarity. nih.gov For an eight-membered ring, a set of puckering amplitudes (q₂, q₃, q₄) and phase angles (φ₂, φ₃) define its conformation.
For 2-methoxy-4-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile, the puckering parameters for the cyclooctane ring have been calculated from the crystal structure data. nih.govchemrxiv.org These values provide a definitive quantitative description of the twisted boat-chair conformation observed in the solid state.
| Parameter | Value | Description |
|---|---|---|
| q₂ (Å) | 1.1578 (8) | Quantify the puckering amplitudes, indicating the degree of deviation from planarity. |
| θ (°) | 67.05 (2) | |
| φ (°) | 103.05 (2) |
These parameters are crucial for understanding the conformational dynamics of the ring. While the solid-state structure represents a single, low-energy snapshot, in solution, the ring may interconvert between different conformations. The puckering parameters define the precise location of this conformer on the potential energy surface of the cyclooctane ring.
Advanced Spectroscopic Characterization (Beyond Basic Identification)
While X-ray crystallography provides definitive solid-state structural information, advanced spectroscopic methods are essential for elucidating the structure and dynamic behavior of this compound in solution.
Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Dynamic NMR for Conformational Exchange)
NMR spectroscopy is a powerful tool for probing the intricate structural details of molecules in solution. For a molecule with the conformational complexity of this compound, advanced NMR techniques are indispensable.
Two-Dimensional (2D) NMR: Standard one-dimensional (1D) ¹H and ¹³C NMR spectra of this compound are expected to be complex. The low symmetry of the twisted boat-chair conformation renders most, if not all, of the methylene (B1212753) protons and carbons in the cyclooctane ring chemically and magnetically non-equivalent. This would result in a ¹H NMR spectrum with multiple overlapping multiplets in the aliphatic region and a ¹³C NMR spectrum showing distinct signals for each of the six carbons in the saturated ring.
To unravel these complex spectra, 2D NMR experiments are crucial:
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks, allowing for the tracing of proton connectivity through the cyclooctane ring, for example, from the protons at C5 to those at C10.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, enabling the unambiguous assignment of each carbon signal to its attached proton(s).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It is particularly important for conformational analysis. For the twisted boat-chair conformation, specific NOE cross-peaks would be expected between protons that are spatially close but not necessarily directly bonded, providing definitive evidence for this conformation in solution.
Dynamic NMR (DNMR): The cyclooctane ring is known to be conformationally mobile. It is plausible that this compound undergoes conformational exchange processes in solution, such as ring inversion. DNMR studies, involving the acquisition of NMR spectra over a range of temperatures, could provide insight into these dynamic processes. At low temperatures, the exchange might be slow on the NMR timescale, resulting in sharp, distinct signals for each proton in the frozen conformation. As the temperature is raised, these signals would broaden, coalesce, and eventually sharpen into averaged signals at high temperatures where the exchange is rapid. Analysis of the line shapes at different temperatures would allow for the determination of the activation energy (ΔG‡) for the conformational exchange process.
| Expected ¹H NMR Data (Hypothetical) |
| Protons |
| Pyridine-H |
| C5-H₂, C10-H₂ (adjacent to pyridine) |
| C6, C7, C8, C9-H₂ |
Vibrational Spectroscopy (IR, Raman) for Specific Functional Group and Conformational Insights
Infrared (IR) and Raman Spectroscopy: The IR and Raman spectra of this compound would be characterized by distinct regions corresponding to the vibrations of the pyridine ring and the saturated cyclooctane moiety.
Pyridine Ring Vibrations: The spectrum would show characteristic C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. Ring breathing modes, which are often strong in Raman spectra, would be observed in the fingerprint region (around 1000 cm⁻¹). nih.govmdpi.com
Cyclooctane Ring Vibrations: The saturated portion of the molecule would give rise to strong C-H stretching vibrations in the 2950-2850 cm⁻¹ region. CH₂ scissoring (bending) vibrations would be expected around 1465 cm⁻¹, while CH₂ wagging and twisting modes would appear in the 1350-1150 cm⁻¹ range.
| Expected Vibrational Modes |
| Vibrational Mode |
| Aromatic C-H Stretch |
| Aliphatic C-H Stretch |
| C=N, C=C Stretch (Pyridine Ring) |
| CH₂ Scissoring |
| Pyridine Ring Breathing |
| Skeletal Deformations |
High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, confirming the elemental composition, and offers insights into the structure through analysis of its fragmentation patterns.
For this compound (C₁₁H₁₅N, Exact Mass: 161.1204), electron ionization (EI) would likely lead to several characteristic fragmentation pathways:
Benzylic-type Cleavage: The most favorable initial fragmentation would likely be the cleavage of the C-C bond beta to the pyridine ring (a "benzylic-type" position), which is stabilized by the aromatic system. This could involve the loss of alkyl radicals from the cyclooctane ring, leading to the formation of stable, resonance-delocalized cations. For example, cleavage of the C6-C7 bond could lead to a fragment resulting from the loss of a C₄H₈ moiety via a retro-Diels-Alder type rearrangement or other complex rearrangements.
Loss of Ethylene (B1197577): Sequential loss of ethylene (C₂H₄, 28 Da) units from the cyclooctane ring is a common fragmentation pathway for cyclic alkanes and could be expected here.
Pyridine Ring Fragmentation: While the aromatic pyridine ring is relatively stable, characteristic fragmentation involving the loss of HCN (27 Da) could occur after initial ring cleavages.
The analysis of these fragmentation pathways, aided by the precision of HRMS to determine the elemental composition of each fragment ion, would serve to confirm the connectivity of the fused ring system.
| Expected Mass Spectrometry Fragments (EI) |
| m/z (Proposed Fragment) |
| 161 ([M]⁺˙) |
| 146 ([M-CH₃]⁺) |
| 132 ([M-C₂H₅]⁺) |
| 118 ([M-C₃H₇]⁺) |
| 105/104 |
Computational and Theoretical Investigations of 5,6,7,8,9,10 Hexahydrocycloocta B Pyridine
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure.
The electronic structure of 5,6,7,8,9,10-hexahydrocycloocta[b]pyridine is characterized by the interplay between the aromatic pyridine (B92270) ring and the saturated cyclooctane (B165968) ring. The pyridine moiety features a π-conjugated system with six π molecular orbitals, similar to benzene (B151609). masterorganicchemistry.com These orbitals are delocalized over the atoms of the pyridine ring. The nitrogen atom in the pyridine ring introduces a lone pair of electrons that resides in an sp2 hybrid orbital in the plane of the ring and does not participate in the aromatic system. reddit.com
Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. For pyridine-containing compounds, the HOMO is typically a π-orbital of the pyridine ring, while the LUMO is a π* orbital. The energy gap between the HOMO and LUMO provides insight into the chemical reactivity and the electronic absorption spectra of the molecule. For instance, in a related substituted julolidine (B1585534) derivative, DFT calculations at the B3LYP/6–311G(d,p) level of theory were used to visualize the electron distribution of the frontier orbitals. researchgate.net Similar calculations for this compound would reveal how the fusion of the cyclooctane ring influences the electronic distribution and energies of these frontier orbitals.
| Orbital | General Characteristics in Pyridine Systems |
| HOMO-1 | Typically a π-orbital or a σ-orbital associated with the sigma framework. |
| HOMO | Highest Occupied Molecular Orbital, usually a π-orbital, key to electron-donating ability. |
| LUMO | Lowest Unoccupied Molecular Orbital, usually a π-orbital, key to electron-accepting ability. |
| LUMO+1 | Typically another π-orbital. |
This table represents a generalized description based on typical pyridine systems; specific orbital ordering and energies for this compound would require specific calculations.
The flexible eight-membered cyclooctane ring can adopt several low-energy conformations. Computational methods are essential for determining the relative energies of these conformers and the energy barriers for their interconversion (transition states). Common conformations for cyclooctane include boat-chair, twist-boat-chair, boat-boat, and crown forms. The fusion of the pyridine ring to the cyclooctane ring will constrain its conformational freedom and influence the relative stability of these forms.
Quantum chemical calculations can predict the optimized geometries and relative energies of these conformers. For a substituted derivative, 2-methoxy-4-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile, X-ray crystallography revealed that the cyclooctane ring adopts a twisted boat-chair conformation in the solid state. nih.gov Theoretical calculations would be able to determine if this is also the lowest energy conformer in the gas phase or in solution and to quantify the energy differences to other stable conformers.
| Parameter | Description | Relevance to this compound |
| Relative Energy | The energy of a conformer relative to the most stable conformer. | Determines the population of different conformers at a given temperature. |
| Transition State Energy | The energy of the highest point on the reaction coordinate between two conformers. | Determines the rate of interconversion between conformers. |
| Dihedral Angles | The angles between four consecutive atoms in the cyclooctane ring. | Defines the specific conformation (e.g., boat-chair, twist-boat). |
This table outlines the key parameters obtained from computational studies on conformational isomers and their significance.
DFT and ab initio methods can accurately predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra. For instance, vibrational frequencies calculated using these methods can be compared with experimental Infrared (IR) and Raman spectra to assign the observed bands to specific molecular vibrations. For other pyridine derivatives, such as pyridine-2,6-dicarbonyl dichloride, DFT calculations have been shown to provide vibrational frequencies in good agreement with experimental data. researchgate.net
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants can be calculated. These predictions are valuable for assigning signals in experimental NMR spectra, especially for complex molecules with many non-equivalent protons and carbons, as would be the case for the various conformers of this compound.
Molecular Mechanics and Molecular Dynamics Simulations
While quantum chemical calculations provide high accuracy for smaller systems or single molecules, molecular mechanics and molecular dynamics are better suited for exploring the conformational landscape of flexible molecules and their interactions with a solvent environment over time.
The conformational landscape of this compound is expected to be complex due to the flexibility of the eight-membered ring. dalalinstitute.com Molecular dynamics (MD) simulations, which solve Newton's equations of motion for the atoms in the system, can be used to explore this landscape over a period of time (from nanoseconds to microseconds). nih.gov By simulating the molecule in a vacuum (gas phase) or surrounded by solvent molecules (solution), one can observe the conformational transitions and determine the preferred conformations in different environments.
These simulations can reveal the dynamic nature of the molecule, showing how it flexes and changes shape at a given temperature. The results can be analyzed to generate a potential energy surface, mapping out the low-energy valleys (stable conformers) and the hills (energy barriers) that separate them.
Molecular dynamics simulations are also powerful for studying the non-covalent interactions that govern the behavior of the molecule. Intramolecularly, these include van der Waals forces and potential hydrogen bonds if appropriate functional groups were present. For the parent compound, transannular interactions (interactions between atoms across the ring) in the cyclooctane portion are a key feature of medium-sized rings and would be well-described by MD simulations. dalalinstitute.com
Intermolecularly, simulations can model how this compound interacts with other molecules, such as solvents or biological macromolecules. For example, weak intermolecular C—H⋯π interactions have been observed in the crystal structure of a derivative, leading to the formation of molecular chains. nih.gov MD simulations could explore the strength and dynamics of these and other potential interactions, such as π-π stacking between the pyridine rings of adjacent molecules, in various environments.
Theoretical Reaction Pathway Studies
Theoretical reaction pathway studies are crucial for understanding the step-by-step process of a chemical transformation, offering insights into the feasibility and efficiency of a synthetic route. For complex heterocyclic systems, these studies can help rationalize experimental observations or guide the design of new synthetic strategies.
Computational Modeling of Synthesis Mechanisms
At present, there are no specific published computational models that delineate the synthesis mechanisms of this compound.
In a general context, the computational modeling of the synthesis of related fused pyridine systems would typically involve the following approaches:
Identification of Plausible Reaction Intermediates and Transition States: Using quantum mechanical calculations, researchers can propose and evaluate the structures of various species along a potential reaction coordinate.
Solvent Effects: Computational models can incorporate the influence of the solvent on the reaction pathway, which can be critical for accuracy.
While the synthesis of various pyridine derivatives has been explored computationally, the specific application of these methods to the formation of the hexahydrocycloocta[b]pyridine ring system from its precursors is a subject for future research.
Prediction of Regioselectivity and Stereoselectivity in Reactions
The prediction of regioselectivity and stereoselectivity is a key application of computational chemistry in organic synthesis. rsc.org For reactions involving the formation or functionalization of this compound, no dedicated theoretical studies predicting these outcomes are currently available.
Generally, such predictions for related pyridine compounds are achieved through:
Analysis of Frontier Molecular Orbitals (FMO): The distribution and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the reactants can indicate the most likely sites for electrophilic or nucleophilic attack, thus predicting regioselectivity.
Calculation of Reaction Barriers for Different Isomeric Products: By comparing the activation energies leading to different regioisomers or stereoisomers, the most kinetically favored product can be predicted. For instance, computational analyses of some pyridine derivatives have successfully predicted the predominant formation of one regioisomer over another. researchgate.net
Steric and Electrostatic Analysis: Molecular modeling can reveal steric hindrances and electrostatic potential maps that guide the approach of reagents, influencing both regioselectivity and stereoselectivity.
Although these computational tools are well-established, their specific application to predict the selective synthesis of this compound has not been documented in the scientific literature.
Chemical Reactivity and Mechanistic Studies of 5,6,7,8,9,10 Hexahydrocycloocta B Pyridine
Reactions of the Pyridine (B92270) Ring Moiety
The pyridine ring in 5,6,7,8,9,10-hexahydrocycloocta[b]pyridine is an electron-deficient aromatic system. This deficiency is due to the presence of the electronegative nitrogen atom, which withdraws electron density from the ring. wikipedia.org This electronic characteristic profoundly influences its reactivity towards both electrophiles and nucleophiles.
Electrophilic Aromatic Substitution:
The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609). uomosul.edu.iqyoutube.com The nitrogen atom's inductive effect makes the ring electron-poor, and under acidic reaction conditions, the nitrogen atom is protonated, further increasing this deactivation. youtube.com Consequently, vigorous conditions are typically required for electrophilic substitution to occur. uomosul.edu.iq
When substitution does take place, it preferentially occurs at the C-3 position (beta-position relative to the nitrogen). uomosul.edu.iqquora.com This regioselectivity can be explained by examining the stability of the cationic intermediates (sigma complexes) formed upon electrophilic attack. Attack at the C-2 (alpha) or C-4 (gamma) positions results in a resonance structure where the positive charge resides on the electronegative nitrogen atom, which is highly unfavorable. youtube.com In contrast, attack at the C-3 position allows the positive charge to be delocalized across the carbon atoms without placing it on the nitrogen, resulting in a more stable intermediate. quora.comyoutube.com
Common electrophilic substitution reactions include:
Nitration: Direct nitration of pyridine is difficult and requires harsh conditions, such as using nitronium tetrafluoroborate (B81430) (NO₂BF₄). wikipedia.org
Sulfonation: Sulfonation is even more challenging than nitration but can yield pyridine-3-sulfonic acid. wikipedia.org
Halogenation: Halogenation also requires high temperatures and generally results in low yields of the 3-substituted product. youtube.com
Friedel-Crafts Reactions: Pyridine does not undergo Friedel-Crafts alkylation or acylation. uomosul.edu.iqgauthmath.com The Lewis acid catalyst (e.g., AlCl₃) coordinates with the basic nitrogen atom, leading to strong deactivation of the ring. gauthmath.com
| Position of Attack | Relative Stability of Intermediate | Major Product |
|---|---|---|
| C-2 (alpha) | Low (unfavorable resonance structure with N+) | Minor/Not Formed |
| C-3 (beta) | High (positive charge delocalized on carbons only) | Major |
| C-4 (gamma) | Low (unfavorable resonance structure with N+) | Minor/Not Formed |
Nucleophilic Aromatic Substitution:
In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic substitution. uoanbar.edu.iq This reactivity is particularly pronounced at the C-2 (alpha) and C-4 (gamma) positions, which bear a partial positive charge as indicated by resonance structures. quora.com
A classic example is the Chichibabin reaction, where pyridine reacts with sodium amide (NaNH₂) to yield 2-aminopyridine. youtube.com This reaction proceeds via an addition-elimination mechanism where a hydride ion (H⁻) is formally displaced. youtube.com For this compound, nucleophilic attack would be expected to occur at the C-2 and C-4 positions of the pyridine ring. The presence of a good leaving group, such as a halogen, at these positions greatly facilitates nucleophilic aromatic substitution. youtube.commsu.edu
| Position of Attack | Relative Reactivity | Rationale |
|---|---|---|
| C-2 (alpha) | High | Electron-deficient site; stable anionic intermediate. |
| C-3 (beta) | Low | Less electron-deficient; anionic intermediate is less stable. |
| C-4 (gamma) | High | Electron-deficient site; stable anionic intermediate. |
Oxidation:
The nitrogen atom of the pyridine ring is susceptible to oxidation, similar to a tertiary amine. wikipedia.org Reaction with peracids, such as m-chloroperoxybenzoic acid (m-CPBA), readily forms the corresponding Pyridine N-oxide. wikipedia.org
The formation of the N-oxide has significant implications for the reactivity of the ring. The N-oxide group is electron-donating through resonance, which activates the ring towards electrophilic substitution, particularly at the C-4 position. It also further activates the C-2 and C-4 positions for nucleophilic attack. youtube.com
Reduction:
The pyridine ring can be reduced to a piperidine (B6355638) ring under various conditions. Catalytic hydrogenation using catalysts like platinum, palladium, or nickel is a common method. uoanbar.edu.iq Another approach is the Birch reduction, which uses sodium metal in liquid ammonia (B1221849) and an alcohol, to produce dihydropyridine (B1217469) derivatives. msu.edu For this compound, reduction of the pyridine moiety would yield the corresponding decahydrocycloocta[b]piperidine.
Reactivity of the Cyclooctane (B165968) Ring
The cyclooctane portion of the molecule is a saturated, eight-membered carbocyclic ring. Its reactivity is primarily that of a typical cycloalkane, but it is influenced by the adjacent aromatic pyridine ring.
The most reactive sites on the cyclooctane ring are the methylene (B1212753) (CH₂) groups at the C-5 and C-10 positions. These positions are analogous to benzylic positions, as they are adjacent to the aromatic pyridine ring. This proximity allows for the stabilization of radicals, carbocations, or carbanions formed at these sites through resonance with the aromatic system.
Functionalization:
Oxidation: The benzylic-like C-5 and C-10 positions are susceptible to oxidation. For instance, manganese-catalyzed oxidation has been used to convert the CH₂ group adjacent to a pyridine ring into a carbonyl group in related fused systems. rsc.org Similar reactions could potentially introduce a ketone functionality at the C-5 or C-10 position of this compound.
Halogenation: Free radical halogenation, using reagents like N-bromosuccinimide (NBS), would be expected to selectively occur at the C-5 and C-10 positions due to the stability of the resulting benzylic-type radical.
Ring Transformations:
While specific ring transformations for the cyclooctane moiety in this exact molecule are not widely documented, large rings like cyclooctane can undergo transannular reactions (reactions across the ring). researchgate.net The conformational flexibility of the cyclooctane ring, which preferentially adopts a boat-chair conformation, could influence the stereochemical outcome of reactions. researchgate.net Borane-catalyzed ring expansion of cyclic amines via insertion of alkynes has been reported, suggesting a potential, though complex, pathway for modifying the cyclooctane ring. researchgate.net
Investigation of Reaction Mechanisms for Derivatization
Understanding the reaction mechanisms is crucial for predicting products and optimizing reaction conditions for the derivatization of this compound.
Electrophilic Substitution Mechanism:
The mechanism for electrophilic substitution on the pyridine ring involves a two-step process:
Formation of a Sigma Complex: The electrophile attacks the π-system of the pyridine ring, forming a resonance-stabilized carbocationic intermediate known as a sigma complex or arenium ion. The transition state leading to this intermediate is the rate-determining step. As discussed previously, the intermediate formed from attack at the C-3 position is the most stable, directing the substitution to this site. youtube.com
Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring.
Nucleophilic Substitution Mechanism (Addition-Elimination):
Nucleophilic substitution on a pyridine ring (especially with a leaving group at C-2 or C-4) proceeds through an addition-elimination mechanism:
Nucleophilic Addition: The nucleophile attacks the electron-deficient C-2 or C-4 position, breaking the π-bond and forming a negatively charged intermediate, often called a Meisenheimer-like complex. This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom. msu.edu
Elimination of Leaving Group: The aromaticity is restored by the elimination of the leaving group (e.g., a halide or, in the Chichibabin reaction, a hydride ion). This step is typically fast.
Benzylic Oxidation Mechanism:
The oxidation of the C-5 or C-10 positions likely proceeds via a free-radical mechanism.
Initiation: A radical initiator abstracts a hydrogen atom from the C-5 or C-10 position to form a resonance-stabilized benzylic-type radical.
Propagation: This radical reacts with an oxidizing agent (e.g., oxygen) to form a peroxy radical, which can then undergo further reactions to form a hydroperoxide or a ketone.
Kinetic and Thermodynamic Studies
Detailed kinetic and thermodynamic data for reactions involving this compound are not readily found in the surveyed scientific literature. General principles of chemical kinetics would apply, with reaction rates being dependent on factors such as concentration, temperature, and the presence of catalysts. Thermodynamic studies would provide insight into the energy changes and equilibrium positions of its reactions. However, without specific experimental data, no quantitative analysis can be provided.
Complexation Chemistry and Ligand Properties
The lone pair of electrons on the nitrogen atom of the pyridine ring allows it to act as a ligand in coordination chemistry, forming complexes with various metal ions. nih.govwikipedia.org This property is central to its role in forming coordination complexes and supramolecular structures.
Interactions with Metal Ions and Formation of Coordination Complexes
The nitrogen atom in the pyridine moiety of this compound can donate its lone pair of electrons to a metal center, functioning as a Lewis base. wikipedia.org This interaction leads to the formation of coordination complexes. The geometry and stability of these complexes depend on the nature of the metal ion, its oxidation state, and the surrounding ligands. wikipedia.org
While specific studies on the complexation of this compound with metal ions are not detailed in the available literature, it is expected to form a variety of complexes. The field of pyridine-containing ligands is vast, with applications in creating functional materials and chemosensors. nih.govelsevierpure.com The formation of such complexes can be influenced by factors like the chelate effect if other donor atoms are present in the ligand structure. researchgate.net
Table 1: Expected Coordination Geometries with Various Metal Ions (General)
| Metal Ion | Typical Coordination Number | Common Geometries |
| Ni(II) | 4, 6 | Square Planar, Octahedral |
| Cu(I) | 4, 6 | Square Planar, Tetrahedral, Octahedral |
| Ag(I) | 2, 4 | Linear, Tetrahedral, Square Planar |
Note: This table is based on the general coordination chemistry of pyridine and its derivatives and is for illustrative purposes only. Specific data for this compound is not available.
Supramolecular Assemblies Involving the Compound
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. The pyridine unit within this compound can participate in forming larger, organized structures. These assemblies can be driven by metal-ligand coordination or other non-covalent forces like hydrogen bonding and π–π stacking interactions. nih.gov
For instance, pyridine and its derivatives are known to form supramolecular assemblies with macrocyclic hosts like cucurbit[n]urils, where the pyridine ring can be encapsulated within the host's cavity. hw.ac.uk While no specific examples involving this compound were found, its structural features suggest a potential for similar interactions. The formation and properties of such assemblies would be influenced by the size and shape of the interacting molecules.
Potential Applications in Non Prohibited Chemical Domains
Role as a Synthetic Intermediate in Complex Molecule Synthesis
The primary and most documented role of the 5,6,7,8,9,10-hexahydrocycloocta[b]pyridine scaffold is as a key intermediate in the synthesis of more complex molecules. jmolbiochem.comscispace.comnih.gov Its structure serves as a building block for creating a variety of substituted derivatives, which are then used in further chemical and screening studies.
The synthesis of these derivatives often proceeds through multicomponent reactions, highlighting the efficiency of forming the hexahydrocycloocta[b]pyridine core. A common method involves the reaction of cyclooctanone (B32682), a substituted benzaldehyde, and malononitrile (B47326) in the presence of a base like lithium ethoxide. scispace.comnih.gov This approach allows for the modular synthesis of a diverse library of compounds based on this core structure. For instance, studies have detailed the preparation of various 2-alkoxy-4-aryl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitriles. jmolbiochem.comscispace.com
The resulting complex molecules have been used to explore structure-activity relationships, such as in the development of potential anti-tuberculosis agents, where the orientation of substituents on the pyridine (B92270) and cyclooctane (B165968) rings can influence bioactivity. jmolbiochem.comscispace.com The hexahydrocycloocta[b]pyridine core provides a rigid framework that allows for systematic modification and study.
Table 1: Examples of Synthesized Derivatives from the Hexahydrocycloocta[b]pyridine Scaffold
| Derivative Name | Starting Materials | Reference |
|---|---|---|
| 2-ethoxy-4-(2-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile | Cyclooctanone, 2-fluorobenzaldehyde, Malononitrile | jmolbiochem.comscispace.com |
| 2-methoxy-4-(4-isopropylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile | Cyclooctanone, 4-isopropylbenzaldehyde, Malononitrile | jmolbiochem.comscispace.com |
| 2-methoxy-4-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile | Cyclooctanone, 2-methoxybenzaldehyde, Malononitrile | nih.gov |
Applications in Materials Science (e.g., as monomers or building blocks for polymers, functional materials)
While specific research detailing the use of this compound as a monomer for polymers or in functional materials is not extensively documented, the broader class of heterocyclic compounds is integral to materials science. numberanalytics.comnumberanalytics.commsesupplies.com Heterocyclic compounds are utilized for their unique electronic and optical properties, which can be tuned by modifying their molecular structure. numberanalytics.com
These compounds are key components in the development of:
Conducting Polymers : Materials like polypyrrole and polythiophene, which contain heterocyclic rings, exhibit electrical conductivity. numberanalytics.com
Optoelectronic Devices : Heterocyclic compounds are used as emissive materials in Organic Light-Emitting Diodes (OLEDs), donor materials in Organic Photovoltaics (OPVs), and semiconducting materials in Organic Field-Effect Transistors (OFETs) due to their high charge carrier mobility and tunable optical properties. numberanalytics.com
Photoluminescent Materials : The ability of heterocyclic structures to form complexes and absorb light makes them useful in dyes and pigments. numberanalytics.com
Given that the pyridine ring is a fundamental component in many functional materials, it is plausible that this compound could serve as a building block for novel materials. bcrcp.ac.inresearchgate.net The fused aliphatic ring could influence properties such as solubility, processability, and the solid-state packing of resulting polymers or functional molecules.
Use in Catalysis (e.g., as ligands in homogeneous or heterogeneous catalysis)
Pyridine and its derivatives are exceptionally important as ligands in catalysis due to the ability of the nitrogen atom's lone pair of electrons to coordinate with transition metals. unimi.itacs.org This coordination is central to the activity of numerous catalysts used in organic synthesis. The electronic and steric properties of pyridine-based ligands can be finely tuned by adding or altering substituents, which in turn modulates the catalytic activity and selectivity of the metal complex. unimi.itacs.org
Palladium complexes featuring pyridine-derived ligands, for example, have proven to be efficient precatalysts for important carbon-carbon bond-forming reactions, including the Suzuki–Miyaura and Heck cross-coupling reactions. acs.org Various catalytic methods, including transition metal catalysis, are employed for the synthesis of pyridine derivatives themselves. researchgate.net
Although direct catalytic applications of this compound have not been specifically reported, its structure suggests potential in this field. It could function as a ligand where the fused cyclooctane ring imparts significant steric bulk. This steric hindrance could be exploited to control the coordination environment around a metal center, potentially leading to enhanced selectivity in catalytic transformations.
Analytical Chemistry Applications (e.g., as selective reagents, fluorescent probes)
In analytical chemistry, heterocyclic compounds are often employed as specialized reagents. Their ability to form stable complexes with specific metal ions or to exhibit unique optical properties makes them valuable as selective reagents or probes. numberanalytics.com For instance, many fluorescent dyes and probes incorporate heterocyclic systems due to their capacity to absorb and emit light. numberanalytics.com
There are no specific analytical applications documented for this compound in the reviewed literature. However, based on the general principles of probe design, the scaffold could potentially be developed into a selective sensor. By introducing appropriate functional groups onto the aromatic or aliphatic rings, it may be possible to create a molecule that exhibits a change in fluorescence or color upon binding to a specific analyte, such as a metal ion or a small organic molecule.
Future Directions and Emerging Research Avenues for 5,6,7,8,9,10 Hexahydrocycloocta B Pyridine Research
Exploration of Novel Synthetic Methodologies
The development of efficient and versatile synthetic routes is paramount for the widespread investigation of 5,6,7,8,9,10-hexahydrocycloocta[b]pyridine and its derivatives. While classical condensation reactions of cyclooctanone (B32682) with a suitable nitrogen source represent a foundational approach, future research will likely focus on more sophisticated and sustainable methods. jscimedcentral.com
Future synthetic explorations could include:
Domino and Multicomponent Reactions: Designing one-pot syntheses that combine several reaction steps to build the hexahydrocycloocta[b]pyridine core from simple, readily available starting materials. dntb.gov.ua This approach offers advantages in terms of atom economy, reduced waste, and operational simplicity.
Catalytic C-H Functionalization: Investigating transition-metal or photoredox-catalyzed C-H activation/functionalization of pre-existing cyclooctane (B165968) or pyridine (B92270) precursors to construct the fused ring system. chemrxiv.org This would provide a powerful tool for late-stage diversification.
Flow Chemistry Synthesis: The use of microreactor technology could enable safer, more efficient, and scalable production of this compound derivatives, particularly for reactions requiring precise control over temperature and reaction time.
Bio-inspired and Enzymatic Synthesis: Exploring the potential of biocatalysts to perform key bond-forming reactions with high stereoselectivity, offering an environmentally benign route to chiral derivatives.
A comparative table of potential synthetic strategies is presented below:
| Methodology | Potential Advantages | Potential Challenges |
| Multicomponent Reactions | High efficiency, atom economy, reduced waste | Optimization of reaction conditions for multiple components |
| C-H Functionalization | Access to novel derivatives, late-stage modification | Regioselectivity control, catalyst cost and sensitivity |
| Flow Chemistry | Scalability, safety, precise control | Initial setup cost, potential for clogging |
| Enzymatic Synthesis | High stereoselectivity, green chemistry | Enzyme stability and availability, substrate scope |
Advanced Theoretical and Computational Modeling
Computational chemistry is poised to play a crucial role in accelerating research on this compound. Density Functional Theory (DFT) and other advanced computational methods can provide deep insights into the molecule's structure, properties, and reactivity, thereby guiding experimental efforts. rsc.org
Key areas for future computational studies include:
Conformational Analysis: The flexible eight-membered ring can adopt multiple conformations. Detailed computational analysis will be essential to identify the most stable conformers and understand their influence on the molecule's properties and reactivity.
Reaction Mechanism Elucidation: Computational modeling can be used to investigate the mechanisms of known and novel synthetic reactions, helping to optimize reaction conditions and predict the formation of byproducts. rsc.org
Prediction of Spectroscopic Properties: Accurate prediction of NMR, IR, and UV-Vis spectra will aid in the characterization of new derivatives.
In Silico Screening for Biological Activity: Molecular docking and other computational techniques can be employed to predict the binding affinity of this compound derivatives to various biological targets, prioritizing compounds for synthesis and experimental testing. nih.gov
The following table summarizes key parameters that can be investigated through computational modeling:
| Computational Method | Parameter to Investigate | Significance |
| Density Functional Theory (DFT) | Ground state geometry, electronic structure | Understanding stability and reactivity |
| Time-Dependent DFT (TD-DFT) | Excited state energies, UV-Vis spectra | Predicting photochemical properties |
| Molecular Dynamics (MD) | Conformational landscape, solvent effects | Simulating behavior in different environments |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-substrate interactions | Designing biocatalytic syntheses |
Investigation of Undiscovered Reactivity Patterns
The reactivity of this compound is expected to be a rich area of investigation, combining the characteristics of both the pyridine and the saturated carbocyclic ring. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, while the cyclooctane moiety can undergo various transformations. jscimedcentral.comnih.gov
Future research should focus on:
Electrophilic Aromatic Substitution: While the pyridine ring is generally deactivated towards electrophilic attack, exploring reactions under forcing conditions or with activated derivatives could lead to novel functionalized compounds. pearson.com
Nucleophilic Aromatic Substitution: The positions ortho and para to the nitrogen atom are expected to be reactive towards nucleophiles. Investigating a wide range of nucleophiles will expand the chemical space of accessible derivatives.
Functionalization of the Cyclooctane Ring: The saturated portion of the molecule offers opportunities for radical halogenation, oxidation, and other transformations to introduce functional groups.
Ring-Opening and Ring-Contraction Reactions: Investigating the stability of the cyclooctane ring under various conditions could lead to the discovery of novel rearrangements and the synthesis of different heterocyclic systems.
Development of New Derivatization Strategies
The ability to selectively introduce a variety of functional groups onto the this compound scaffold is crucial for tuning its properties and exploring its potential applications. mdpi.com
Future derivatization strategies will likely target:
N-Oxidation and Subsequent Reactions: Oxidation of the pyridine nitrogen to the corresponding N-oxide can activate the ring for further functionalization, including reactions with organometallic reagents. chemrxiv.org
Metal-Catalyzed Cross-Coupling Reactions: The introduction of a halogen atom onto the pyridine ring would enable a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to append various substituents.
Click Chemistry: The incorporation of azide (B81097) or alkyne functionalities would allow for the use of "click" chemistry to conjugate the molecule to other chemical entities, such as polymers or biomolecules.
Asymmetric Derivatization: The development of stereoselective methods for the functionalization of the chiral centers in the cyclooctane ring will be essential for the synthesis of enantiopure compounds. nih.gov
Exploration of New Applications in Specialized Chemical Fields
The unique structural features of this compound and its derivatives suggest potential applications in several specialized areas of chemistry.
Potential future applications include:
Medicinal Chemistry: The pyridine scaffold is a common motif in many biologically active compounds. nih.gov Derivatives of this compound could be screened for a variety of pharmacological activities, including as anticancer, anti-inflammatory, or neuroactive agents. nih.govpensoft.netdovepress.com
Agrochemicals: Many pesticides and herbicides contain nitrogen-containing heterocyclic rings. Novel derivatives could be developed and tested for their potential as new crop protection agents.
Materials Science: The rigid, fused ring system could be incorporated into polymers or organic electronic materials to impart specific thermal, optical, or electronic properties.
Catalysis: The pyridine nitrogen can act as a ligand for metal catalysts. Chiral derivatives could be explored as ligands in asymmetric catalysis. tcu.edu
The table below outlines potential areas of application and the corresponding rationale:
| Field of Application | Rationale |
| Medicinal Chemistry | The pyridine moiety is a well-established pharmacophore. nih.gov |
| Agrochemicals | Nitrogen heterocycles are prevalent in successful pesticides. |
| Materials Science | The rigid, fused structure could enhance polymer properties. |
| Asymmetric Catalysis | The pyridine nitrogen can coordinate to metal centers, and chiral derivatives can induce stereoselectivity. tcu.edu |
Q & A
Q. What are effective synthetic routes for 5,6,7,8,9,10-Hexahydrocycloocta[b]pyridine derivatives, and how can their purity be optimized?
Methodological Answer: Synthetic routes often involve cyclization or functionalization of pyridine precursors. For example:
- Microwave-assisted synthesis () reduces reaction times and improves yield for cobaltoceniumylamido-pyridinium complexes, which share structural similarities. Reaction parameters (e.g., temperature, solvent polarity) must be optimized using Design of Experiments (DoE) to minimize byproducts.
- Glycosylation and substitution reactions () can introduce functional groups to the cycloocta[b]pyridine core. Purification via column chromatography or recrystallization is critical, with purity verified by HPLC or NMR.
Key Parameters for Optimization:
| Parameter | Impact on Yield/Purity | Reference |
|---|---|---|
| Reaction temperature | Affects cyclization efficiency | |
| Solvent polarity | Influences solubility of intermediates | |
| Catalyst loading | Reduces side reactions |
Q. How can structural characterization of this compound be performed to confirm regioselectivity?
Methodological Answer:
- X-ray crystallography () provides unambiguous confirmation of bond angles and stereochemistry. For example, dihedral angles (e.g., C8–C9–C10–N1 = −66.9° to 173.5°) distinguish between conformers .
- NMR spectroscopy () identifies proton environments. For derivatives like 6,7-dihydro-5H-cyclopenta[b]pyridine (), coupling constants (e.g., ³J values) resolve ring puckering.
Advanced Research Questions
Q. How can computational modeling enhance the design of reactions involving this compound?
Methodological Answer:
- Quantum chemical calculations () predict reaction pathways and transition states. For example, reaction path searches using density functional theory (DFT) identify low-energy intermediates, reducing trial-and-error experimentation.
- Machine learning () analyzes experimental datasets to recommend optimal conditions (e.g., solvent, catalyst) for novel derivatives.
Workflow Integration:
Compute thermodynamic parameters (ΔG, ΔH) for proposed intermediates.
Validate with experimental kinetics (e.g., Arrhenius plots).
Q. What experimental design strategies resolve contradictions in catalytic activity data for cycloocta[b]pyridine complexes?
Methodological Answer:
- Factorial Design () isolates variables (e.g., temperature, pressure, catalyst ratio). For example:
- A 2³ factorial design tests interactions between three factors at two levels.
- ANOVA identifies statistically significant variables (p < 0.05) affecting yield .
- Response Surface Methodology (RSM) optimizes non-linear relationships, such as solvent polarity vs. enantiomeric excess .
Case Study:
A study on Co-complexes () found that microwave power (110–150 W) and reaction time (10–30 min) non-linearly impact crystallinity. RSM revealed a maximum yield at 130 W and 22 min .
Q. How can regioselective functionalization of the cycloocta[b]pyridine scaffold be achieved for drug discovery applications?
Methodological Answer:
- Directed C–H activation () uses directing groups (e.g., amides, pyridines) to control substitution sites. For example, palladium-catalyzed coupling at the C3 position avoids steric hindrance from the fused ring system.
- Steric and electronic maps () guide reagent selection. Bulky ligands favor substitution at less hindered positions, while electron-withdrawing groups activate specific carbons .
Example:
In pyrido-fused deazapurine synthesis (), substituents at C4 (e.g., Cl, OMe) were introduced using SNAr reactions, with regioselectivity confirmed by X-ray .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported reaction yields for cycloocta[b]pyridine derivatives?
Methodological Answer:
- Meta-analysis of reaction conditions (): Compare solvent systems, catalysts, and purification methods across studies. For instance, yields may vary due to trace moisture in solvents, which hydrolyzes intermediates.
- Sensitivity analysis (): Use computational tools to identify "critical" parameters (e.g., pH, temperature gradients) that amplify variability.
Example:
A study on TiO2 photoactivity () found that ambient light exposure during synthesis caused yield fluctuations. Controlled lighting and inert atmospheres resolved this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
